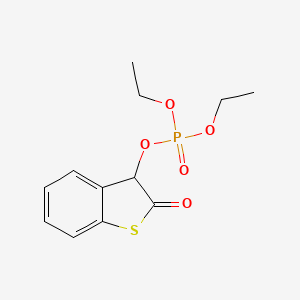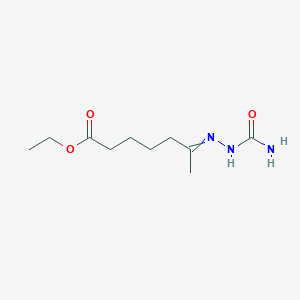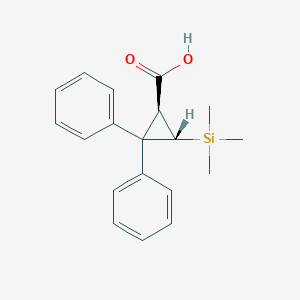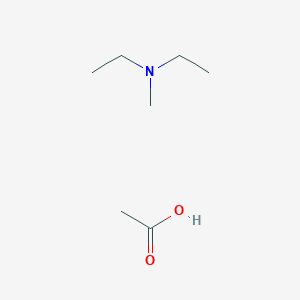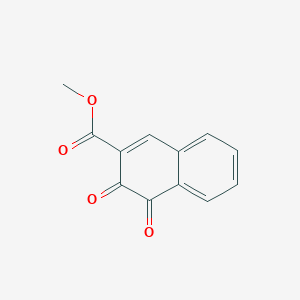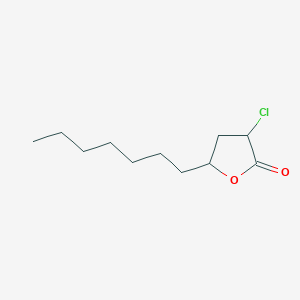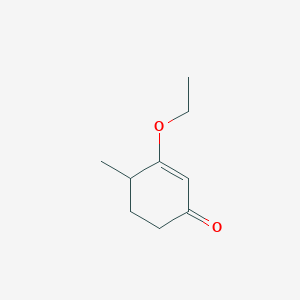
3-Ethoxy-4-methylcyclohex-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethoxy-4-methylcyclohex-2-en-1-one is an organic compound with a molecular formula of C9H14O2 It is a derivative of cyclohexenone, featuring an ethoxy group and a methyl group attached to the cyclohexene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
-
From Cyclohexanone: : One common method to synthesize 3-ethoxy-4-methylcyclohex-2-en-1-one involves the alkylation of cyclohexanone. The process typically includes the following steps:
α-Bromination: Cyclohexanone is brominated at the α-position using bromine in acetic acid.
Ethoxylation: The brominated intermediate is then reacted with ethanol in the presence of a base to introduce the ethoxy group.
Methylation: Finally, the compound is methylated using a methylating agent such as methyl iodide.
-
From 3-Methylcyclohex-2-en-1-one: : Another route involves the ethoxylation of 3-methylcyclohex-2-en-1-one:
Ethoxylation: 3-Methylcyclohex-2-en-1-one is reacted with ethanol in the presence of a strong base like sodium ethoxide to introduce the ethoxy group at the desired position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch or continuous processes using the above synthetic routes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-Ethoxy-4-methylcyclohex-2-en-1-one can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy group, leading to the formation of different derivatives. Common reagents include sodium hydroxide and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous or alcoholic solution, followed by the addition of alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various alkylated or functionalized derivatives.
Scientific Research Applications
3-Ethoxy-4-methylcyclohex-2-en-1-one has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of drugs due to its potential biological activity. It can be a precursor for the synthesis of various therapeutic agents.
Materials Science: It is used in the preparation of polymers and other materials with specific properties, such as enhanced stability or reactivity.
Biological Studies: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Mechanism of Action
The mechanism of action of 3-ethoxy-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy and methyl groups can influence the compound’s binding affinity and reactivity. The compound may undergo metabolic transformations in biological systems, leading to the formation of active metabolites that exert their effects through various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3-Methyl-2-cyclohexen-1-one: This compound is similar in structure but lacks the ethoxy group. It is used in similar applications but may have different reactivity and properties.
Cyclohex-2-en-1-one: This is the parent compound without any substituents. It is a versatile intermediate in organic synthesis.
3-Ethoxy-2-cyclohexen-1-one: Similar to 3-ethoxy-4-methylcyclohex-2-en-1-one but lacks the methyl group.
Uniqueness
This compound is unique due to the presence of both ethoxy and methyl groups, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance the compound’s stability, solubility, and interaction with specific molecular targets, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
87994-96-5 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3-ethoxy-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-3-11-9-6-8(10)5-4-7(9)2/h6-7H,3-5H2,1-2H3 |
InChI Key |
PTWQHROVEZPPDR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=O)CCC1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Hexyl[bis(methylsulfanyl)]borane](/img/structure/B14378262.png)

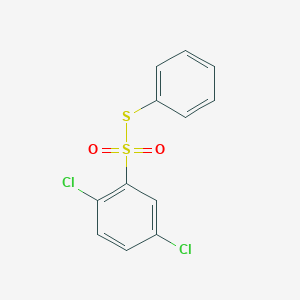
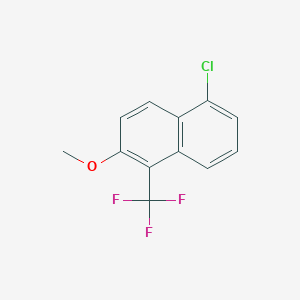
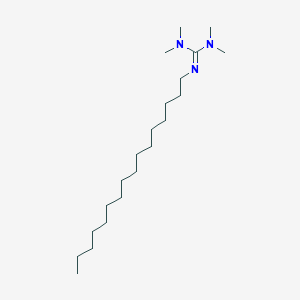
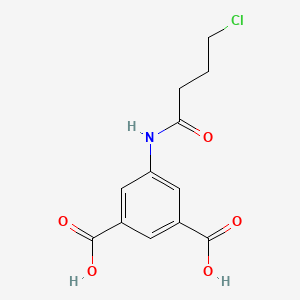
![1-[2-Methoxy-5-(methylamino)phenyl]butan-2-one](/img/structure/B14378299.png)
